4-(1,2-Diaminoethyl)benzonitrile
Description
4-(1,2-Diaminoethyl)benzonitrile is a benzonitrile derivative featuring a 1,2-diaminoethyl substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials chemistry due to its dual amine functionality and electron-deficient nitrile group, which enable diverse reactivity, including coordination chemistry, hydrogen bonding, and participation in nucleophilic reactions.
Properties
CAS No. |
132261-27-9 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-(1,2-diaminoethyl)benzonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,6,11-12H2 |
InChI Key |
GNWGFLWLFFVTRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(CN)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from the diamine group’s polarity; exact data unavailable in evidence.
Functional Group and Reactivity Differences
- 4-(1,2-Diaminoethyl)benzonitrile: The 1,2-diaminoethyl group provides two primary amine sites, enabling chelation with metals or participation in Schiff base formation. This contrasts with 3-(4-Aminophenyl)benzonitrile, which has a single aromatic amine group, limiting its coordination versatility .
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile : The triazole ring introduces heterocyclic aromaticity, enhancing stability and enabling π-π stacking interactions. This property is critical in its role as a Letrozole precursor .
- HIV-1 NNRTI Derivatives: The mesityl-triazolopyrimidine substituent in 4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile increases steric bulk and hydrophobic interactions, optimizing binding to the HIV-1 reverse transcriptase pocket .
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